molecular formula C9H7ClN2O B101043 1-Chloro-4-methoxyphthalazine CAS No. 19064-71-2

1-Chloro-4-methoxyphthalazine

Cat. No.: B101043
CAS No.: 19064-71-2
M. Wt: 194.62 g/mol
InChI Key: GWYZIDACSVOFQB-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxyphthalazine is a chemical compound with the molecular formula C9H7ClN2O It is a derivative of phthalazine, a bicyclic heterocycle containing two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxyphthalazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphthalic anhydride with thionyl chloride to form 4-chloro-1-methoxyphthalazine. The reaction typically requires heating under reflux conditions and the use of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxyphthalazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted phthalazines.

    Oxidation: Formation of phthalic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

1-Chloro-4-methoxyphthalazine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxyphthalazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors critical to disease processes.

Comparison with Similar Compounds

1-Chloro-4-methoxyphthalazine can be compared with other phthalazine derivatives such as:

    1-Chloro-4-nitrophthalazine: Known for its use in the synthesis of dyes and pigments.

    1-Methoxy-4-nitrophthalazine: Utilized in the development of pharmaceuticals with anti-inflammatory properties.

    1-Chloro-4-aminophthalazine: Studied for its potential as an anticancer agent.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and chloro substituents influence its electronic properties and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-chloro-4-methoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZIDACSVOFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423292
Record name 1-Chloro-4-methoxy-phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-71-2
Record name 1-Chloro-4-methoxy-phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.23 g(0.01 mol) of metallic sodium was dissolved in 50 ml of absolute methanol and then 1.99 g(0.01 mol) of 1,4-dichlorophthalazine was added thereto and completely dissolved. The reaction solution was stirred for one hour at room temperature and then treated according to the same manner as Preparation 5 to obtain the title compound as an amorphous white crystal.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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